Heptaethylene glycol

概要

説明

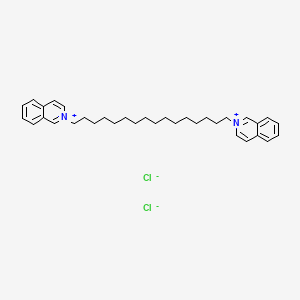

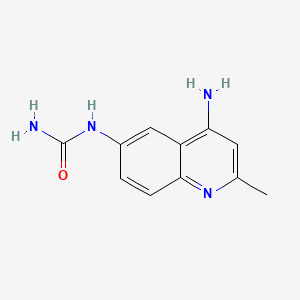

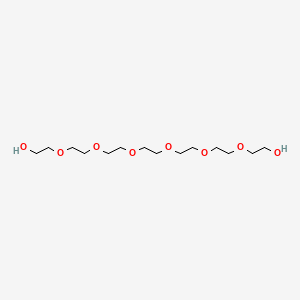

Heptaethylene glycol, also known as this compound, is a polyether compound with the molecular formula C14H30O8. It is characterized by its multiple ethylene glycol units, which contribute to its unique chemical properties. This compound is a colorless, odorless solid that is soluble in water and various organic solvents .

準備方法

Synthetic Routes and Reaction Conditions

Heptaethylene glycol can be synthesized through the polymerization of ethylene oxide in the presence of a suitable initiator, such as ethylene glycol. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polyether chain .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where ethylene oxide is polymerized in the presence of catalysts. The process is optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities .

化学反応の分析

Types of Reactions

Heptaethylene glycol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler polyethers or alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are employed for substitution reactions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Simpler polyethers, alcohols.

Substitution: Halides, esters.

科学的研究の応用

Heptaethylene glycol has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.

Biology: Employed in the study of biological membranes and as a component in buffer solutions.

Medicine: Investigated for its potential use in drug delivery systems due to its solubility and biocompatibility.

Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

作用機序

The mechanism of action of Heptaethylene glycol is primarily related to its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating interactions with biological membranes, proteins, and other macromolecules. These interactions can influence the solubility, stability, and bioavailability of the compound in different environments .

類似化合物との比較

Similar Compounds

Polyethylene glycol (PEG): Similar in structure but with varying chain lengths.

Polypropylene glycol (PPG): Similar polyether compound but with propylene oxide units.

Polyethylene oxide (PEO): Similar to PEG but with higher molecular weights.

Uniqueness

Heptaethylene glycol is unique due to its specific chain length and the presence of multiple ethylene glycol units, which provide distinct solubility and chemical reactivity properties. This makes it particularly useful in applications where precise control over molecular interactions is required .

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h15-16H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJRQAIZZQMSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204698 | |

| Record name | Heptaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5617-32-3 | |

| Record name | Heptaethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol 350 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptaethylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03394 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18-hexaoxaicosane-1,20-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptaethylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of heptaethylene glycol?

A1: this compound has a molecular formula of C14H30O8 and a molecular weight of 326.4 g/mol. [, ]

Q2: Are there specific spectroscopic techniques used to characterize this compound?

A2: Yes, researchers utilize various spectroscopic techniques to characterize this compound, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR provides insights into the molecular motion of this compound in different phases, particularly in its interaction with water and its behavior in mesophases like H1, Lα, and V1. [, ]

- Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to analyze the conformational structure of this compound molecules and their interactions with water in different phases, particularly focusing on hydrogen bonding patterns. [, ]

- Small-Angle X-ray Scattering (SAXS): SAXS provides information on the structural organization of this compound in systems like lamellar phases, revealing details about repeat distances, layer thicknesses, and the influence of additives. [, ]

Q3: How is the critical micelle concentration (CMC) of this compound determined?

A3: Several methods are employed to determine the CMC of this compound, including:

- Surface Tension Measurements (Wilhelmy plate method): This classic method monitors the change in surface tension with increasing surfactant concentration. []

- Spectrophotometry: The interaction of iodine with this compound micelles leads to characteristic absorption bands, allowing for CMC determination by monitoring absorbance changes. []

- First Derivative Absorption Spectrum (FDAS) Method: This technique analyzes shifts in the absorption maximum of a probe molecule in the presence of micelles, offering a fast and reproducible approach for CMC determination. []

Q4: What is a common application of this compound in nanotechnology?

A4: this compound is frequently employed as a capping agent in nanoparticle synthesis. For example, it plays a crucial role in a low-temperature inverse micelle solvothermal technique for producing germanium nanocubes. []

Q5: Can this compound be used to modify surfaces for biocompatibility?

A5: Yes, research demonstrates the use of this compound as a protein-resistant component in self-assembled monolayers (SAMs) on gold surfaces. This modification with this compound headgroups is achieved through click chemistry and contributes to the development of biorepulsive surfaces. []

Q6: How does this compound behave in aqueous solutions?

A6: this compound is a nonionic surfactant and forms micelles in aqueous solutions above its critical micelle concentration (CMC). [, ] The phase behavior of this compound-water mixtures is complex and influenced by factors like temperature and concentration, leading to various mesophases like lamellar (Lα), hexagonal (H1), and bicontinuous cubic (V1) phases. [, , ]

Q7: How do inorganic salts affect the phase behavior of this compound in water?

A7: The addition of inorganic salts like LiCl, NaCl, and CsCl modifies the phase behavior of aqueous this compound mixtures. These salts influence the hydration of the ethylene oxide (EO) chains, impacting the effective cross-sectional areas of the surfactant molecules within aggregates. This leads to changes in the stability and temperature ranges of different phases, such as the lamellar phase. [, ]

Q8: Does this compound interact with other surfactants in mixed systems?

A8: Yes, this compound interacts with other surfactants to form mixed micelles. Studies show its interactions with anionic surfactants like sodium dodecyl sulfate (SDS). The presence of SDS can impact the CMC of this compound and influence the formation of charge-transfer complexes with iodine. []

Q9: How does this compound interact with acetylcholine chloride (Ach) in solution?

A9: Research indicates that acetylcholine chloride (Ach) can partition into micelles formed by this compound. The extent of binding depends on the type of micelle; Ach shows higher affinity for cationic micelles compared to anionic or nonionic ones. This suggests that the charge and structure of the micelle influence its interaction with Ach. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。